Ethyl 2,3,4-trimethyl-6-phenoxybenzoate
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Overview
Description
Ethyl 2,3,4-trimethyl-6-phenoxybenzoate is an organic compound with the molecular formula C18H20O3. This compound is characterized by its aromatic structure, which includes a phenoxy group attached to a benzoate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate typically involves the esterification of 2,3,4-trimethyl-6-phenoxybenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-trimethyl-6-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2,3,4-trimethyl-6-phenoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also contribute to its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenoxybenzoate: Similar in structure but lacks the trimethyl substitution on the aromatic ring.
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: Contains a phosphinate group instead of a benzoate ester.
Uniqueness
Ethyl 2,3,4-trimethyl-6-phenoxybenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired .
Properties
CAS No. |
917592-88-2 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl 2,3,4-trimethyl-6-phenoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-5-20-18(19)17-14(4)13(3)12(2)11-16(17)21-15-9-7-6-8-10-15/h6-11H,5H2,1-4H3 |
InChI Key |
ZPTZYULMIPTSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1C)C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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